8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene
Beschreibung
The compound 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic sulfonamide derivative featuring a nitrogen-bridged bicyclo[3.2.1]octene core. Such structures are commonly explored in medicinal chemistry for their ability to interact with biological targets, such as receptors or enzymes, due to their conformational rigidity and diverse substituent chemistry .
Eigenschaften
IUPAC Name |
8-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-10(2)14-15-13(9-16(14)3)20(18,19)17-11-5-4-6-12(17)8-7-11/h4-5,9-12H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWXGOBBXWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the imidazole ring. Common reagents used in these reactions include sulfonyl chlorides, imidazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Methodology
The compound serves as a key intermediate in organic synthesis, particularly in the development of new synthetic methodologies. Its unique bicyclic structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.
Neurotransmitter Reuptake Inhibition
Research indicates that compounds with the 8-azabicyclo[3.2.1]octane scaffold exhibit significant inhibition of serotonin and norepinephrine reuptake, suggesting potential use as antidepressants and in treating other mood disorders . This mechanism enhances neurotransmission associated with mood regulation and cognitive function.
Affinity for Nicotinic Cholinergic Receptors
Studies have shown that analogues containing the 8-azabicyclo[3.2.1]octane moiety demonstrate high affinity for nicotinic cholinergic receptors, indicating their potential use in neuropharmacology . This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments.
Therapeutic Potential
The compound is being explored for its therapeutic applications in neurology and psychiatry due to its interaction with neurotransmitter systems . Its ability to modulate neurotransmitter levels positions it as a candidate for treating various neurological disorders.
Case Studies
A notable study highlighted the effectiveness of a related compound in enhancing cognitive function in animal models, presenting a promising avenue for further research into human applications . Additionally, the compound's role in pain management has been documented, showcasing its versatility in therapeutic contexts.
Wirkmechanismus
The mechanism of action of 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and physicochemical properties of the target compound with analogous derivatives:
Biologische Aktivität
The compound 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structural features include an azabicyclo framework and a sulfonyl group attached to an imidazole moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the azabicyclo[3.2.1]octane series exhibit various biological activities, particularly as inhibitors of neurotransmitter transporters. The specific compound under consideration has shown promise in modulating serotonin and dopamine transporters, potentially offering therapeutic benefits for mood disorders and addiction.
Inhibition Profiles
A comparative analysis of similar compounds reveals that derivatives of 8-azabicyclo[3.2.1]octanes can selectively inhibit serotonin (SERT) and dopamine transporters (DAT). For instance, compounds with specific substitutions at the 3-position have demonstrated varying potencies against these targets:
| Compound | DAT Inhibition (nM) | SERT Inhibition (nM) |
|---|---|---|
| 2β-carbomethoxy-3β-(2-naphthyl)-8-aza-bicyclo[3.2.1]octane | 0.49 | 2.19 |
| 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza-bicyclo[3.2.1]octane | 1.1 | 2.5 |
| 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene | TBD | TBD |
The mechanism by which this compound exerts its effects is hypothesized to involve competitive inhibition at the SERT and DAT sites, leading to altered neurotransmitter levels in synaptic clefts. This is supported by studies showing that modifications to the azabicyclo structure can significantly impact binding affinity and selectivity for these transporters.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Azaprophen : This compound was found to be significantly more potent than atropine as an antimuscarinic agent, indicating that structural similarities may confer enhanced biological activity in related azabicyclo compounds .
- Mannich Bases : A review highlighted that Mannich bases derived from azabicyclo structures exhibit cytotoxic properties across various cancer cell lines, suggesting potential anticancer applications .
- Cytotoxicity Studies : Research on derivatives indicated that certain modifications lead to increased cytotoxicity against human cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene?
- Methodological Answer : Multi-step synthesis is typically required, involving sulfonation of the imidazole ring followed by coupling to the bicyclo[3.2.1]oct-2-ene scaffold. Key steps include:
Sulfonation : Introducing the sulfonyl group under controlled acidic conditions (e.g., using chlorosulfonic acid).
Cyclization : Employing ring-closing metathesis or acid-catalyzed intramolecular reactions to form the bicyclic framework.
Functionalization : Attaching the 1-methyl-2-(propan-2-yl)imidazole moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
- Critical Parameters : Solvent choice (e.g., DMSO or acetonitrile for polar intermediates), temperature control (50–80°C for cyclization), and stoichiometric ratios to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) and recrystallization (using ethanol/water mixtures) are standard for isolating high-purity product (>95%) .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazole and bicyclic moieties. NOESY experiments resolve stereochemical ambiguities in the azabicyclo system.
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected m/z for C₁₆H₂₃N₃O₂S).
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic scaffold .
Q. How can researchers optimize purification methods for this compound?
- Methodological Answer :
- HPLC Optimization : Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar byproducts.
- Recrystallization Solvent Screening : Test binary solvent systems (e.g., ethyl acetate/hexane) to maximize crystal yield and purity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to avoid decomposition during drying .
Advanced Research Questions
Q. How can computational chemistry methods enhance the synthesis optimization of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT or ab initio) identify low-energy pathways for sulfonation and cyclization steps, reducing trial-and-error experimentation.
- Transition State Analysis : Locate energy barriers for stereoselective steps (e.g., bicyclo scaffold formation) to guide catalyst selection.
- Machine Learning (ML) : Train models on reaction yield data to predict optimal conditions (temperature, solvent polarity) using datasets from analogous bicyclic sulfonamides .
Q. What experimental design approaches are recommended to resolve contradictions in reaction yield data?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test interactions between variables (temperature, catalyst loading, solvent ratio). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent (DMSO:H₂O) | 1:1 | 3:1 |
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify global maxima in yield .
- Statistical Validation : Use ANOVA to distinguish significant factors from experimental noise .
Q. What methodologies are employed to study the biological interactions of this bicyclic sulfonamide derivative?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., enzymes in inflammatory pathways) using software like AutoDock Vina. Focus on the sulfonyl group’s hydrogen-bonding potential.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions.
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) in cell lines relevant to therapeutic hypotheses (e.g., cancer or CNS targets) .
Key Structural and Reaction Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₂S | |
| Molecular Weight | ~329.44 g/mol | |
| Key Functional Groups | Sulfonyl, bicyclo[3.2.1]oct-2-ene, imidazole | |
| Common Side Reactions | Over-sulfonation, ring-opening hydrolysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
